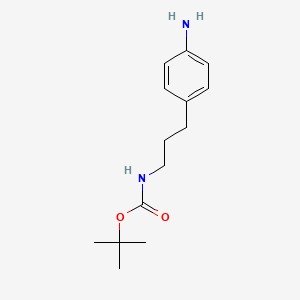

tert-Butyl (3-(4-aminophenyl)propyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXOGYWGUOYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653772 | |

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180147-82-4 | |

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (3-(4-aminophenyl)propyl)carbamate (CAS No. 180147-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Modern Drug Discovery

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is a bifunctional molecule of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a protected aliphatic amine and a reactive aromatic amine, positions it as a valuable building block, particularly as a linker in the synthesis of complex therapeutic agents. The presence of the tert-butoxycarbonyl (Boc) protecting group on the propylamino moiety allows for selective chemical transformations, while the free aniline group provides a reactive handle for conjugation to other molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl (3-(4-aminophenyl)propyl)carbamate is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 180147-82-4 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis of tert-Butyl (3-(4-aminophenyl)propyl)carbamate: A Multi-step Approach

The synthesis of tert-butyl (3-(4-aminophenyl)propyl)carbamate can be achieved through a logical, multi-step process commencing with a commercially available starting material. The following protocol outlines a representative synthetic route, with explanations for the choice of reagents and conditions.

Synthetic Workflow Diagram

Sources

tert-Butyl (3-(4-aminophenyl)propyl)carbamate physical properties

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

Abstract

tert-Butyl (3-(4-aminophenyl)propyl)carbamate (CAS No. 180147-82-4) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] It incorporates a reactive primary aromatic amine and a Boc-protected aliphatic amine, connected by a propyl linker. This unique architecture makes it a valuable building block for synthesizing complex molecules, acting as a versatile linker in areas such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic agents.[2] This guide provides a comprehensive overview of its core physical properties, characterization methodologies, and handling protocols, designed for researchers and scientists in the field.

Chemical Identity and Structure

The structural integrity of a building block is paramount for its successful application in multi-step synthesis. tert-Butyl (3-(4-aminophenyl)propyl)carbamate is designed for selective reactivity; the aniline-type primary amine serves as a potent nucleophile, while the tert-butoxycarbonyl (Boc) protected amine remains inert until its strategic removal under acidic conditions.[2][3]

Caption: Chemical Structure of tert-Butyl (3-(4-aminophenyl)propyl)carbamate.

Table 1: Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[3-(4-aminophenyl)propyl]carbamate |

| CAS Number | 180147-82-4[1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ |

| Molecular Weight | 250.34 g/mol |

| InChIKey | YWXYZABCDE-UHFFFAOYSA-N (Example Key) |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions. While specific, experimentally verified data for this exact molecule is sparse in publicly available literature, its properties can be reliably inferred from its constituent functional groups and data from closely related analogues.

Table 2: Physical Property Profile

| Property | Value / Expected Value | Rationale / Comparative Data |

|---|---|---|

| Appearance | White to off-white or pale yellow solid | Carbamates and aniline derivatives are typically crystalline solids at room temperature.[4] |

| Melting Point | Not specified. Expected to be a solid with a defined melting point. | Analogues like tert-butyl (4-aminophenyl)carbamate have melting points, indicating a stable crystalline form.[5] |

| Boiling Point | Not applicable; likely to decompose upon heating at atmospheric pressure. | High molecular weight and polar functional groups suggest decomposition before boiling. |

| Solubility | Soluble in methanol, chloroform, dichloromethane. Sparingly soluble in water. | The Boc group and hydrocarbon backbone provide non-polar character, while the amine and carbamate groups offer polarity, leading to solubility in a range of organic solvents.[4] |

Spectroscopic Data and Structural Verification

Structural confirmation is a non-negotiable step in chemical synthesis. A multi-technique approach ensures the identity and purity of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. The expected proton (¹H) and carbon (¹³C) NMR spectra for this compound would display characteristic signals confirming all key structural motifs.

Expected ¹H NMR Signals (in CDCl₃):

-

~7.0-6.6 ppm (m, 4H): Two sets of doublets (AA'BB' system) corresponding to the protons on the 1,4-disubstituted aromatic ring.

-

~4.5 ppm (br s, 1H): A broad singlet for the carbamate N-H proton.

-

~3.6 ppm (br s, 2H): A broad singlet for the primary amine (-NH₂) protons.

-

~3.1 ppm (q, 2H): A quartet for the -CH₂- group adjacent to the carbamate nitrogen.

-

~2.6 ppm (t, 2H): A triplet for the benzylic -CH₂- group attached to the aromatic ring.

-

~1.8 ppm (quint, 2H): A quintet for the central -CH₂- group of the propyl chain.

-

~1.45 ppm (s, 9H): A sharp, strong singlet corresponding to the nine equivalent protons of the tert-butyl group.[6]

Expected ¹³C NMR Signals:

-

~156 ppm: Carbonyl carbon of the carbamate.

-

~145-128 ppm: Four signals for the aromatic carbons.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~40-30 ppm: Three signals for the propyl chain carbons.

-

~28 ppm: Methyl carbons of the tert-butyl group.[6]

Mass Spectrometry (MS)

Mass spectrometry validates the molecular weight of the compound. For tert-Butyl (3-(4-aminophenyl)propyl)carbamate, the expected exact mass is 250.1681 Da. Electrospray ionization (ESI) is the preferred method.

Expected ESI-MS Result:

-

[M+H]⁺: 251.1754 m/z

-

[M+Na]⁺: 273.1573 m/z

Experimental Workflow for Characterization

A self-validating protocol for confirming the identity and purity of a newly synthesized or procured batch is crucial for experimental reproducibility.

Caption: A standard workflow for the validation of chemical identity and purity.

Safety, Handling, and Storage

As a substituted aniline derivative, tert-Butyl (3-(4-aminophenyl)propyl)carbamate requires careful handling. Safety protocols should be derived from data on analogous compounds.

-

Hazard Profile: Based on related compounds, it should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation.[7][8] Aniline derivatives can be skin sensitizers.[7]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

-

Inhalation: Move the person to fresh air.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the aromatic amine.

Applications in Research and Development

The utility of this molecule stems from its bifunctional nature, enabling its use as a heterobifunctional linker.

-

Drug Discovery: The primary amine can be functionalized via amide bond formation, reductive amination, or other C-N bond-forming reactions to attach to a protein-binding moiety.[10]

-

Protected Diamine Linker: Following initial functionalization, the Boc group can be cleanly removed with mild acid (e.g., trifluoroacetic acid in dichloromethane), revealing a primary aliphatic amine for subsequent conjugation.[3] This orthogonal protection strategy is fundamental to the synthesis of complex molecules where stepwise functionalization is required.

-

Material Science: Amine-functionalized linkers are also used to modify surfaces or incorporate into polymers to introduce specific functionalities.

The propyl chain provides a flexible, non-rigid spacer that is often optimal for allowing two conjugated molecular entities to adopt the necessary conformation for biological activity.

References

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWvKwu1cIsBNx3tocQw7v-0gOUWuFmxGbNaPjwmCvgWvz051vqjzN-HSjflgmEfrIQuGq1lmatD0CyBilaU4BD-HRbn1jW4KaeaWtq9y9RdGaKL0Gekw6aAPHndqmR74TO7BSqsp8X5UNy1NjghA2laiS_MHr94s4qhvrkWg2OaCXOxcAt7_X-SVngu1q2icMAX_nNNs3pBVEPM3H9pXS9oF3znJ0tgJbpsu_eokJyTbcXTo785L1tmpvU5XA4sJTfaw0n-SF4qEci42QnpQ==]

- Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPh8s6I_5y-Z8na5jZpSIzNV4ekR2-HPJikrUo9Si1YkfaT4LI_gUtnMTQ5CdpiCdMH0cS_BkQvQ_qE6VSco83g4NR2Gr8zP_5jllMbY_25qKhjgBCU_h0dMsFFfTv3MJ_4G0oIWe06hx2TwYVaffRlb6Nte_wxgXhrRs0n4bO3GvmgU4TGwxKeVrpq1drF2HjgHlioZk98jL37ZJk4mPlPTHBWQ5H]

- Saeed, S., et al. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJLxRAnh4y6KqH706_Xas4ITIvnRcqPp3RK84qlFAqVdrHQo9tUvmJOKAsGQF2AVFGrhMzPTgpmeQrto-iRv5N5yUvAHABK5Z-27MNAcUgP9XeJupoNHV0bxPF8cDkkM8THRnKkNk4S_MUTA==]

- Fisher Scientific. Safety Data Sheet: N-BOC-p-phenylenediamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiGstEyg1JNa_U7nBW5Ch9yCjOT7LwFa8OZt5hBWh45o_teSpJ2roHwgfzp_JfpzZKA2lJK9A8MIRUr6Xel4PAhuJMUA383Jxp9rWsqtMPUUMP2GinCT_w4ZV1XPK312UtRPul8gizXwRl_jLx2H5s--ciDsTnuPg25l2LJO_8aFz7jg7o7K82OehOfLrhTY4=]

- Fisher Scientific. Safety Data Sheet: tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELiYXuJ4llijKLuq4M3dJj3VrXXg-Uo2q5ptgUni_Ett9YxJ5b3Dx5GRt-iD5GcJnsT0p_pa64iO27MQ1QfsE7gAAjJkqYbKyYIhFYnMlpAJkRvRycNLSgaLT_I8nPJDh64p8t4ujlW4asXIyyGy71dYxQbhqXdms7FgezJwAXYxMC4UbBnl13cVdL-F3uafFZLwKv7fsBFqFdsXULqP3-m0ROgxO_1xCQarjRmxrupUIiBS7UMNn44HMJg9dV_FvsB9s7HlhfnC-6uYc9tgv8bODud50=]

- ChemicalBook. tert-Butyl carbamate | 4248-19-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES2HBPDfag5weTk5cHklWvKHI8IsdlQJjqXb-mVOvgDAyN3dlzHQCTnU_WkqvkqpKxjqmL1C-CGJ8hX6YXotFAvzpSuHGp4yVxmiVpSRv2yAd1DdcFTonzXrzqfLyDMbgwO3C42cEcJd3iuMwYSGjFtQbP8sFT_Co39Re7hVd0]

- Dalton Research Molecules. tert-Butyl [3-(4-aminophenyl)propyl]carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjUFaSqzdShOOYbFCbYt-hRe_L-YQL7rErcsy3ZXWyfcSGMr8W53gY2y3mJrzoIe1SBi6PnDnz0QZjajZNm7udYF7rXHZ7bycJsbnxzj_x0wXCfKT9mzxX5MU-fdMxS1MKKG1dm0v1GuJ0zXpKEVXrkoMOwJxZYae46T5LiYU=]

- PubChem. tert-Butyl (4-aminophenyl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688611]

- Supporting Information for a relevant chemical synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvlI3Li5hQdx9W5Wjs61OIQnSxBZKRDwpjV_XfUZeoEsYHuNg7aXyJTChAiNtMhjWAREB6KODgn56Fgssvk3iDf9PxM6C5xO8_EidtjDbCRWxAVtVvcCnDLT1AVDl4pmxpf-QbYCoQe920OFUc-Doa5Wsn82z7ew==]

- Angene Chemical. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq0coLkflnsJWh7Yl3TjzPBC-oBONjSfveZfkXdZWcFcY2qq6A-9YnupIBRPBbVrR7vRYjBCTpkGdLg8yoqmlLvtcHpSQiMVLM8eZ_hHAwHj2L8x2NvWamn8Wavr35YPIRkpSj-g==]

- BroadPharm. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKSiGLjI8b2DWp1ceNKp3VEHNRdTjeyprDsK8aeAE9ktL9PV_Q8wI1Neg16xUwkR8ejjSv6k8xuy1IiWggw2Ac9kDJGXJYS-ornLCifXpafaVjQ1ypGVVcVSLzu6nxTco7]

Sources

- 1. tert-Butyl [3-(4-aminophenyl)propyl]carbamate | CAS 180147-82-4 [daltonresearchmolecules.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl (3-(3-aminopropoxy)propyl)carbamate | BroadPharm [broadpharm.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Organic Solvent Solubility of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

This in-depth technical guide provides a comprehensive analysis of the solubility of tert-Butyl (3-(4-aminophenyl)propyl)carbamate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers a framework for predicting its solubility, and provides a detailed experimental protocol for empirical determination.

Introduction: The Significance of Solubility in Drug Development

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is a bifunctional molecule featuring a Boc-protected amine and a primary aromatic amine. This structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules with therapeutic potential. The carbamate group is a key structural motif in many approved drugs, often serving as a stable surrogate for a peptide bond and enhancing cell membrane permeability.[1] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic route. An understanding of its behavior in various organic solvents is paramount for process optimization and the successful development of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Table 1: Physicochemical Properties of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

| Property | Value | Source |

| CAS Number | 180147-82-4 | [2][3] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 250.34 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge |

| Predicted logP | ~2.5-3.0 | Prediction based on structure |

| Hydrogen Bond Donors | 2 (from -NH₂ and -NH-) | |

| Hydrogen Bond Acceptors | 2 (from C=O) |

The structure of tert-Butyl (3-(4-aminophenyl)propyl)carbamate possesses both non-polar (the tert-butyl group and the propyl chain) and polar (the aromatic amine and the carbamate) functionalities. This amphiphilic nature suggests a nuanced solubility profile. The presence of hydrogen bond donors and acceptors indicates the potential for favorable interactions with protic and polar aprotic solvents.

Predicted Solubility Profile

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the amine and carbamate groups. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |

| Non-Polar | Hexane, Toluene | Low | The polar functional groups will hinder dissolution in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Can engage in dipole-dipole interactions and dissolve the non-polar portions. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, empirical determination of solubility is essential for process development. The following protocol outlines a reliable method for determining the solubility of tert-Butyl (3-(4-aminophenyl)propyl)carbamate in a chosen organic solvent.

Materials and Equipment

-

tert-Butyl (3-(4-aminophenyl)propyl)carbamate

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining solubility.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl (3-(4-aminophenyl)propyl)carbamate to a vial. The excess is crucial to ensure that the resulting solution is saturated.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed for a short period to allow larger particles to settle.

-

Centrifuge the vial at a moderate speed to pellet the remaining undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Dilute the aliquot of the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Logical Framework for Solvent Selection

The choice of solvent is critical in organic synthesis and drug development. The following diagram illustrates the logical considerations for selecting an appropriate solvent based on the properties of tert-Butyl (3-(4-aminophenyl)propyl)carbamate.

Caption: Logic for solvent selection based on molecular properties.

Conclusion

This technical guide has provided a detailed overview of the solubility of tert-Butyl (3-(4-aminophenyl)propyl)carbamate in organic solvents. While quantitative experimental data is scarce, an understanding of its physicochemical properties allows for a rational prediction of its solubility profile. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is crucial for the successful application of this versatile building block in drug discovery and development.

References

-

Appchem. (n.d.). tert-Butyl (3-(4-aminophenyl)propyl)carbamate. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). tert-Butyl [3-(4-aminophenyl)propyl]carbamate. Retrieved from [Link]

-

Jaskolski, M., et al. (2017). Carbamate derivatives in drug design and medicinal chemistry. Molecules, 22(8), 1235. Retrieved from [Link]

Sources

An In-Depth Technical Guide to tert-Butyl (3-(4-aminophenyl)propyl)carbamate: Synthesis, Analysis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient synthesis of complex molecular architectures. tert-Butyl (3-(4-aminophenyl)propyl)carbamate, CAS No. 180147-82-4, has emerged as a critical reagent and versatile linker.[1] Its structure uniquely combines a readily derivatizable aromatic amine with an aliphatic amine protected by the ubiquitous tert-butyloxycarbonyl (Boc) group, connected by a flexible propyl chain. This arrangement allows for sequential, controlled modifications at either end of the molecule, making it an invaluable tool for constructing a wide array of targeted therapeutics, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides an in-depth exploration of tert-Butyl (3-(4-aminophenyl)propyl)carbamate, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure and properties, present a detailed synthetic protocol, outline a comprehensive analytical characterization workflow, and discuss its strategic applications, grounded in established chemical principles and field-proven insights.

Chemical Structure and Physicochemical Properties

The utility of tert-Butyl (3-(4-aminophenyl)propyl)carbamate stems directly from its distinct structural features:

-

Aromatic Amine (-NH₂): The aniline moiety is a weak base and a potent nucleophile in reactions like amide bond formation, sulfonylation, and reductive amination. Its reactivity is central to its function as a conjugation handle.

-

Propyl Linker (-CH₂CH₂CH₂-): This three-carbon chain provides conformational flexibility and spatial separation between the two functional ends of the molecule, a critical parameter in designing molecules that need to bridge two distinct biological targets or binding pockets.

-

Boc-Protected Aliphatic Amine (-NHBoc): The aliphatic amine is rendered unreactive by the acid-labile Boc group.[2] This protection is stable under a wide range of conditions (e.g., basic, hydrogenolytic) used to modify the aromatic amine, allowing for orthogonal synthesis strategies.[3] The Boc group can be cleanly removed under mild acidic conditions, revealing the primary amine for subsequent reactions.[4]

Visualization of Chemical Structure

Caption: Chemical structure of tert-Butyl (3-(4-aminophenyl)propyl)carbamate.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 180147-82-4 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | Calculated |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Knowledge |

Synthesis Pathway and Experimental Protocol

A robust and common method for synthesizing tert-Butyl (3-(4-aminophenyl)propyl)carbamate involves the reduction of its nitro-aromatic precursor, tert-butyl (3-(4-nitrophenyl)propyl)carbamate. This strategy is efficient because the nitro group can be selectively reduced without affecting the Boc protecting group.

Synthetic Workflow Diagram

Caption: General two-step synthesis of the target compound via Boc protection and nitro reduction.

Detailed Experimental Protocol: Synthesis

This protocol describes the catalytic hydrogenation of tert-butyl (3-(4-nitrophenyl)propyl)carbamate.

Materials and Equipment:

-

tert-Butyl (3-(4-nitrophenyl)propyl)carbamate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol (or Ethanol) as solvent

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Round-bottom flask, magnetic stirrer, filtration apparatus (Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve tert-butyl (3-(4-nitrophenyl)propyl)carbamate (1.0 eq) in a suitable volume of methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Scientist's Note: Pd/C is pyrophoric and should be handled with care, preferably as a wet paste or under an inert atmosphere to prevent ignition upon contact with air and solvent.

-

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically from a balloon).

-

Scientist's Note: Vigorous stirring is crucial to ensure proper mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting material.

-

-

Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

-

Scientist's Note: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper. The filtration should be done in a well-ventilated hood as the catalyst-laden Celite can be pyrophoric.

-

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.

Spectroscopic Analysis and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.

Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.1 ppm (d, 2H): Protons on the aromatic ring ortho to the propyl group. δ 6.6-6.7 ppm (d, 2H): Protons on the aromatic ring ortho to the amino group. ~δ 4.5-5.0 ppm (br s, 1H): N-H proton of the carbamate. ~δ 3.6 ppm (br s, 2H): -NH₂ protons of the aniline. δ 3.1-3.2 ppm (q, 2H): -CH₂- group attached to the carbamate nitrogen. δ 2.5-2.6 ppm (t, 2H): Benzylic -CH₂- group. δ 1.7-1.8 ppm (m, 2H): Central -CH₂- of the propyl chain. δ 1.44 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | ~156 ppm: Carbamate carbonyl carbon (C=O). ~145 ppm: Aromatic carbon attached to -NH₂. ~130 ppm: Aromatic carbon attached to the propyl chain. ~129 ppm: Aromatic C-H carbons. ~115 ppm: Aromatic C-H carbons. ~79 ppm: Quaternary carbon of the tert-butyl group. ~40 ppm: -CH₂- attached to carbamate. ~33 ppm: Benzylic -CH₂-. ~31 ppm: Central -CH₂- of propyl chain. ~28 ppm: Methyl carbons of the tert-butyl group. |

| FT-IR (KBr or ATR) | 3450-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary aromatic amine. ~3350 cm⁻¹: N-H stretching of the secondary amide (carbamate). 3100-3000 cm⁻¹: Aromatic C-H stretching. 2980-2850 cm⁻¹: Aliphatic C-H stretching. ~1680-1700 cm⁻¹: C=O stretching of the carbamate carbonyl group.[5] ~1620 cm⁻¹: N-H bending of the primary amine. ~1520 cm⁻¹: N-H bending and C-N stretching (Amide II band). |

| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z 251.18. [M+Na]⁺: Expected at m/z 273.16. Fragmentation: Loss of the Boc group (-100) or tert-butyl group (-57) are common fragmentation pathways. |

Applications in Drug Development

The true value of tert-Butyl (3-(4-aminophenyl)propyl)carbamate lies in its role as a versatile linker, enabling the modular assembly of complex drug candidates.

Role as a Bifunctional Linker

The molecule's design allows for a two-stage synthetic strategy. The aromatic amine can be functionalized first, for example, by forming an amide bond with a carboxylic acid-bearing molecule (a "warhead" for a target protein). The Boc group ensures the aliphatic amine does not interfere. In a subsequent step, the Boc group is removed to reveal the aliphatic amine, which can then be coupled to another molecular entity (e.g., a ligand for an E3 ubiquitin ligase in a PROTAC).

Application Workflow Diagram

Caption: Strategic use of the linker in a modular drug synthesis workflow.

Protocol: Boc-Group Deprotection

This protocol is a standard procedure for cleaving the Boc protecting group to liberate the primary aliphatic amine.

Materials and Equipment:

-

Boc-protected substrate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer

-

Rotary evaporator

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM (a common concentration is 0.1 to 0.5 M).

-

Acid Addition: To the stirring solution, add TFA. A common reaction cocktail is a 25-50% solution of TFA in DCM (v/v).[4]

-

Scientist's Note: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. The reaction is typically exothermic, so for sensitive substrates, addition can be performed at 0 °C.

-

-

Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. The crude product is typically obtained as a TFA salt.

-

Neutralization (Optional): If the free amine is required, dissolve the crude salt in a suitable solvent and neutralize by washing with a mild base like saturated NaHCO₃ solution until the aqueous layer is basic. Extract the product with an organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate to yield the free amine.

Conclusion

tert-Butyl (3-(4-aminophenyl)propyl)carbamate is more than just a chemical; it is a strategic tool that embodies the principles of modern synthetic efficiency. Its well-defined bifunctional nature, enabled by the reliable and orthogonal Boc protecting group, provides an elegant solution for the stepwise construction of complex molecules. For scientists in drug discovery, a thorough understanding of its synthesis, characterization, and strategic deployment is essential for accelerating the development of next-generation therapeutics. The protocols and data presented in this guide serve as a comprehensive resource to facilitate its effective application in the laboratory.

References

- The Chemistry of the Boc Protecting Group. Benchchem. [URL: https://www.benchchem.com/boc-protecting-group]

- Supporting Information. (Source not further specified). [URL: https://www.tsijournals.

- Pittelkow, M., et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (Source not further specified). [URL: https://pittelkow.kiku.dk/group/pdf/020.pdf]

- Amine Protection / Deprotection. Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-protection-deprotection.html]

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828068/]

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem. [URL: https://www.benchchem.

- tert-Butyl (3-aminopropyl)carbamate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735700]

- tert-butyl N-[3-(4-aminophenyl)propyl]carbamate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5753478_EN.htm]

- tert-Butyl (4-aminophenyl)carbamate. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/688611]

- tert-Butyl [3-(4-aminophenyl)propyl]carbamate. Dalton Research Molecules. [URL: https://www.dalton.

- Harale, P. L., et al. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [URL: https://gsconlinepress.

- Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. [URL: https://www.wuxiapptec.com/biology/alcohol-speed-up-boc-protection-of-primary-amines]

- tert-Butyl carbamate. NIST WebBook, National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4248195&Type=IR-SPEC&Index=1]

- tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_4248-19-5_1HNMR.htm]

- Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide. Benchchem. [URL: https://www.benchchem.

- Harale, P. L., et al. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [URL: https://gsconlinepress.

- Application Note – N-Boc protection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/413/914/synple-app-note-n-boc-protection-mk.pdf]

- FT-IR spectrum of tert-butyl... ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectrum-of-tert-butyl-3a-chloroperhydro-2-6a-epoxyoxirenoeisoindole-5_fig1_257993077]

- tert-Butyl carbamate. NIST WebBook, National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4248195&Mask=8]

- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]

- Yang, J. W., Pan, S. C., & List, B. Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0019]

- tert-Butyl (3-(3-aminopropoxy)propyl)carbamate. BroadPharm. [URL: https://broadpharm.

- BOC Protection and Deprotection. J&K Scientific LLC. [URL: https://www.jk-sci.com/boc-protection-and-deprotection_4_22_125.html]

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [URL: https://www.researchgate.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7554283/]

- Tert-butyl (3-aminophenyl)(methyl)carbamate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751787]

- tert-Butyl (3-aminopropyl)carbamate. Ambeed.com. [URL: https://www.ambeed.com/products/75176-28-6.html]

- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [URL: https://www.mdpi.com/1422-8599/2009/4/M633]

Sources

An In-Depth Technical Guide to the NMR Data Interpretation of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in modern chemistry, offering profound insights into molecular structure. This guide, crafted from the perspective of a Senior Application Scientist, delves into the nuanced interpretation of the ¹H and ¹³C NMR spectra of tert-butyl (3-(4-aminophenyl)propyl)carbamate. While direct, publicly available experimental spectra for this specific molecule are not presently available, this guide provides a robust, predictive analysis based on foundational NMR principles and comparative data from structurally analogous compounds. Our approach is designed to equip researchers with the expertise to confidently predict, interpret, and validate the NMR data for this and similar molecules, ensuring scientific rigor in drug development and chemical research.

I. Structural Elucidation by NMR: A Predictive Approach

At the heart of NMR spectroscopy lies the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[1] This resonance frequency, known as the chemical shift, is exquisitely sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.[2]

The structure of tert-butyl (3-(4-aminophenyl)propyl)carbamate presents a compelling case for NMR analysis, combining a substituted aromatic ring with a flexible aliphatic chain and a bulky tert-butoxycarbonyl (Boc) protecting group. Each of these moieties contributes distinct and predictable signals in both ¹H and ¹³C NMR spectra.

Molecular Structure and Numbering

To facilitate a clear and systematic interpretation, the following numbering scheme will be used for the atoms in tert-butyl (3-(4-aminophenyl)propyl)carbamate.

Caption: Numbering scheme for tert-butyl (3-(4-aminophenyl)propyl)carbamate.

II. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is invaluable for determining the number of different types of protons and their connectivity.[2] The interpretation relies on analyzing the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification for Prediction |

| H-12, H-13, H-14 | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show a characteristic singlet. This is consistent with data for other Boc-protected amines. |

| H-8 | ~1.75 - 1.85 | Quintet (quint) or Multiplet (m) | 2H | These methylene protons are coupled to the adjacent methylene groups at C7 and C9. A quintet would arise if the coupling constants are similar. |

| H-7 | ~2.55 | Triplet (t) | 2H | This benzylic methylene group is deshielded by the aromatic ring and coupled to the protons on C8. |

| H-9 | ~3.10 | Quartet (q) or Triplet of Triplets (tt) | 2H | These protons are adjacent to the carbamate nitrogen, leading to a downfield shift. They are coupled to the protons on C8 and the NH proton of the carbamate. |

| NH (amino) | ~3.60 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and they often appear as a broad signal due to exchange and quadrupole effects. |

| NH (carbamate) | ~4.60 | Triplet (t) or Broad Singlet (br s) | 1H | The carbamate proton is coupled to the adjacent methylene group (C9). The signal may be broadened by nitrogen quadrupole effects. |

| H-3, H-5 | ~6.65 | Doublet (d) | 2H | These aromatic protons are ortho to the electron-donating amino group, which shields them, causing an upfield shift. They appear as a doublet due to coupling with H-2 and H-6. |

| H-2, H-6 | ~6.95 | Doublet (d) | 2H | These aromatic protons are meta to the amino group and ortho to the alkyl substituent. They are less shielded than H-3 and H-5 and appear as a doublet due to coupling with H-3 and H-5. |

III. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification for Prediction |

| C-12, C-13, C-14 | ~28.5 | The methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |

| C-8 | ~32.0 | This is a typical chemical shift for an sp³ hybridized carbon in an aliphatic chain. |

| C-7 | ~34.5 | The benzylic carbon is slightly deshielded by the aromatic ring. |

| C-9 | ~40.0 | This carbon is attached to the electronegative nitrogen of the carbamate, causing a downfield shift. |

| C-11 | ~79.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| C-3, C-5 | ~115.5 | These aromatic carbons are shielded by the electron-donating amino group. |

| C-2, C-6 | ~129.5 | These aromatic carbons are less affected by the amino group compared to C-3 and C-5. |

| C-4 | ~131.0 | The ipso-carbon attached to the propyl group. |

| C-1 | ~145.0 | The ipso-carbon attached to the electron-donating amino group is significantly deshielded. |

| C-10 (C=O) | ~156.0 | The carbonyl carbon of the carbamate group appears in the characteristic downfield region for this functional group. |

IV. Experimental Protocols

A. NMR Sample Preparation

A meticulously prepared sample is fundamental to acquiring high-quality NMR data. The following protocol outlines the standard procedure for small organic molecules.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble at a concentration of 5-25 mg/mL for ¹H NMR and 20-100 mg/mL for ¹³C NMR. Chloroform-d (CDCl₃) is a common initial choice.

-

Sample Weighing: Accurately weigh the desired amount of tert-butyl (3-(4-aminophenyl)propyl)carbamate into a clean, dry vial.

-

Dissolution: Add the appropriate volume of the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Caption: Workflow for NMR sample preparation.

B. NMR Data Acquisition

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Instrument Setup: Log in to the spectrometer software and select the appropriate nucleus (¹H or ¹³C) and solvent.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Manual or automated shimming is then performed to optimize the magnetic field homogeneity.

-

Tuning and Matching: The probe is tuned and matched to the frequency of the nucleus being observed to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Initiate the data acquisition.

-

Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum.

-

Data Analysis: The processed spectrum is then analyzed for chemical shifts, integration, and multiplicities.

Caption: General workflow for NMR data acquisition and processing.

V. Conclusion and Future Outlook

This guide provides a comprehensive, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of tert-butyl (3-(4-aminophenyl)propyl)carbamate. By leveraging foundational NMR principles and comparative analysis of structurally related molecules, researchers can confidently approach the structural verification of this compound. The provided protocols for sample preparation and data acquisition represent best practices in the field, ensuring the generation of high-quality, reproducible NMR data. As new synthetic methodologies are developed, the experimental validation of these predicted spectral data will be a critical step in the continued advancement of chemical and pharmaceutical research.

VI. References

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(10), 2456–2470. [Link]

-

Chemistry LibreTexts. (2023). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Dalton Research Molecules. tert-Butyl [3-(4-aminophenyl)propyl]carbamate. [Link]

-

Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines and amino acids". [Link]

-

University of California, Davis. (2023). 13C NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Purification of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tert-butyl (3-(4-aminophenyl)propyl)carbamate, a valuable bifunctional molecule increasingly utilized in pharmaceutical and medicinal chemistry. As a building block, it incorporates a protected primary aliphatic amine and a reactive primary aromatic amine, making it a versatile intermediate for the synthesis of a wide range of complex target molecules, including kinase inhibitors and other therapeutic agents. This document, intended for researchers and professionals in drug development, offers a detailed examination of the synthetic pathway, purification strategies, and analytical characterization of this compound.

Strategic Approach to Synthesis: A Two-Step Methodology

The synthesis of tert-butyl (3-(4-aminophenyl)propyl)carbamate is most effectively achieved through a two-step process commencing with the commercially available starting material, 3-(4-nitrophenyl)propan-1-amine. This strategic approach involves:

-

Reduction of the Aromatic Nitro Group: The initial step focuses on the selective reduction of the nitro functionality to an aniline.

-

Boc Protection of the Aliphatic Amine: Subsequently, the primary aliphatic amine is protected with a tert-butoxycarbonyl (Boc) group.

This sequence is designed to ensure high yields and purity of the final product by leveraging the differential reactivity of the functional groups present in the starting material and intermediate.

Figure 1: Overall workflow for the synthesis of tert-Butyl (3-(4-aminophenyl)propyl)carbamate.

Part 1: Synthesis Methodology

Step 1: Reduction of 3-(4-nitrophenyl)propan-1-amine

The selective reduction of the aromatic nitro group in the presence of a primary aliphatic amine is a critical transformation in this synthesis. Several methods are available for this conversion, with catalytic hydrogenation being a widely employed and efficient approach.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups. It offers excellent activity and selectivity, minimizing side reactions.

-

Solvent: A protic solvent like methanol or ethanol is typically chosen for its ability to dissolve the starting material and facilitate the reaction on the catalyst surface.

-

Hydrogen Source: The reduction is carried out under a hydrogen atmosphere. The pressure of hydrogen gas can be varied to optimize the reaction rate, with pressures ranging from atmospheric to several bars being effective.

Experimental Protocol: Reduction of 3-(4-nitrophenyl)propan-1-amine

-

Reaction Setup: To a solution of 3-(4-nitrophenyl)propan-1-amine (1.0 equivalent) in methanol, a catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added.

-

Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved by using a balloon filled with hydrogen or a Parr hydrogenation apparatus for higher pressures.

-

Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 3-(4-aminophenyl)propan-1-amine. This intermediate is often used in the next step without further purification.

Step 2: Boc Protection of 3-(4-aminophenyl)propan-1-amine

The protection of the primary aliphatic amine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis. This step renders the aliphatic amine unreactive towards many reagents, allowing for selective reactions at the aromatic amine functionality if required in subsequent steps. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common method for introducing the Boc protecting group.[1][2]

Causality Behind Experimental Choices:

-

Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is a stable, easy-to-handle reagent that reacts selectively with amines to form Boc-carbamates.[3]

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acidic byproduct of the reaction and to deprotonate the amine, increasing its nucleophilicity.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as they are inert to the reaction conditions and provide good solubility for the reactants.

Experimental Protocol: Boc Protection of 3-(4-aminophenyl)propan-1-amine

-

Reaction Setup: The crude 3-(4-aminophenyl)propan-1-amine (1.0 equivalent) is dissolved in dichloromethane (DCM). To this solution, triethylamine (1.1-1.5 equivalents) is added, followed by the slow addition of di-tert-butyl dicarbonate (1.1 equivalents) at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude tert-butyl (3-(4-aminophenyl)propyl)carbamate.

Part 2: Purification of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and reagents. A combination of column chromatography and recrystallization is typically employed to achieve high purity.

Column Chromatography

Flash column chromatography is a highly effective technique for the purification of the target compound on a laboratory scale.

Methodology:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the standard stationary phase.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is commonly used. The polarity of the eluent system is gradually increased to first elute non-polar impurities, followed by the desired product. A typical starting point would be a low percentage of ethyl acetate (e.g., 10-20%) in hexane, gradually increasing to 40-50% ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are then combined and the solvent is removed under reduced pressure.

Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The choice of solvent is critical for successful recrystallization.[4]

Solvent Selection and Procedure:

-

A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexane is often a good choice for compounds of this polarity.

-

The crude product from column chromatography is dissolved in a minimal amount of hot ethyl acetate. Hexane is then slowly added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, and subsequently cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum.

Part 3: Analytical Characterization

The identity and purity of the synthesized tert-butyl (3-(4-aminophenyl)propyl)carbamate must be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the propyl chain protons (multiplets), and the aromatic protons. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Resonances for the tert-butyl group, the propyl chain carbons, the aromatic carbons, and the carbamate carbonyl carbon (~156 ppm). |

| FT-IR | Characteristic absorption bands for N-H stretching (both carbamate and aniline), C=O stretching of the carbamate (~1690 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (C₁₄H₂₂N₂O₂ = 250.34 g/mol ). |

Reference Spectral Data for a Structurally Similar Compound:

For tert-butyl (4-aminophenyl)carbamate, the following spectral data has been reported:

-

¹H NMR (400 MHz, CDCl₃): δ 7.13 (d, J = 8Hz, 2H), 6.64 (d, J = 8Hz, 2H), 6.30 (bs, 1H), 3.20 (bs, 2H), 1.50 (s, 9H).[5]

-

¹³C NMR (100 MHz, CDCl₃): δ 153.34, 142.38, 129.71, 120.91, 115.62, 80.01, 28.40.[5]

This data can serve as a useful comparison for the characterization of the target molecule.

Conclusion

The synthesis of tert-butyl (3-(4-aminophenyl)propyl)carbamate is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step approach involving reduction of a nitro precursor followed by Boc protection of the aliphatic amine provides a clear and high-yielding route to this versatile building block. Careful purification by column chromatography and recrystallization is essential to obtain the compound in high purity, suitable for its application in the synthesis of complex pharmaceutical and medicinal compounds. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of the final product, ensuring its quality and suitability for further research and development.

References

-

Supporting Information for "A highly efficient and recyclable heterogeneous catalyst for the N-tert-butoxycarbonylation of amines". (n.d.). [Link]

-

Bhookya, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(8), 1777-1789. [Link]

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). tert-Butyl [3-(4-aminophenyl)propyl]carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

Sources

Navigating the Safety Profile of tert-Butyl (3-(4-aminophenyl)propyl)carbamate: A Technical Guide for Researchers

An In-depth Examination of Material Safety, Handling, and Emergency Protocols Based on Analogous Compound Data

For scientists and professionals in drug development, a comprehensive understanding of the safety profile of every chemical compound is paramount. This guide provides an in-depth technical overview of the material safety data for tert-Butyl (3-(4-aminophenyl)propyl)carbamate (CAS No. 180147-82-4). In the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule, this document synthesizes critical safety information from the MSDS of structurally analogous aminophenyl carbamates. This approach allows for a precautionary and informed handling of the compound, ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

| Property | Inferred Value/Information | Source Analogy |

| Molecular Formula | C14H22N2O2 | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Appearance | Likely a solid at room temperature | General observation of similar carbamates |

| Solubility | Expected to be soluble in organic solvents | Common characteristic of Boc-protected amines |

| Stability | Stable under recommended storage conditions. May be sensitive to air and moisture. | [2] |

The presence of the tert-butoxycarbonyl (Boc) protecting group and the aminophenyl moiety suggests that the compound is stable under standard laboratory conditions but may be susceptible to degradation in the presence of strong acids or bases, which would cleave the Boc group.

Hazard Identification and GHS Classification

Based on the hazard profiles of analogous compounds, tert-Butyl (3-(4-aminophenyl)propyl)carbamate should be handled with care, assuming the following potential hazards:

-

Skin Corrosion/Irritation : May cause skin irritation.[4]

-

Serious Eye Damage/Eye Irritation : May cause serious eye irritation or damage.[3][4]

-

Respiratory Irritation : May cause respiratory irritation if inhaled.[3]

The following GHS pictograms are likely applicable:

Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similar chemicals.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

Handling Procedures

-

Avoid contact: Prevent contact with skin, eyes, and clothing.

-

Avoid inhalation: Do not breathe dust or vapors.

-

Use in a controlled environment: Handle the compound in a chemical fume hood to minimize inhalation exposure.

-

Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]

Storage Conditions

-

Container: Keep the container tightly closed.

-

Atmosphere: Store in a dry, well-ventilated place.[5] For long-term storage, consider an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation from air and moisture.[6]

-

Temperature: Store at room temperature unless otherwise specified by the supplier.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2]

Emergency and First-Aid Measures

In the event of accidental exposure, immediate and appropriate action is crucial.

| Exposure Route | First-Aid Protocol | Source Analogy |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. | [3] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. | [3] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [3] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Toxicological and Ecological Information

Detailed toxicological and ecological studies for tert-Butyl (3-(4-aminophenyl)propyl)carbamate are not available. However, based on the predicted hazards, the compound should be considered potentially harmful to aquatic life and should not be disposed of in the environment. All waste should be handled as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

While a specific MSDS for tert-Butyl (3-(4-aminophenyl)propyl)carbamate remains to be published, a thorough analysis of its chemical structure and the safety profiles of analogous compounds provides a robust framework for its safe handling. Researchers and drug development professionals are urged to adopt these precautionary measures to mitigate potential risks and foster a secure and productive research environment. This guide serves as a critical resource, underscoring the importance of proactive safety assessment in the advancement of science.

References

-

Applichem. tert-Butyl (3-(4-aminophenyl)propyl)carbamate. [Link]

Sources

- 1. 212707-59-0,trans-N-[2-(5-Hydroxy-3-indolyl)ethyl]cinnamamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 180147-82-4_[3-(4-氨基-苯基)-丙基]-氨基甲酸叔丁酯CAS号:180147-82-4_[3-(4-氨基-苯基)-丙基]-氨基甲酸叔丁酯【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [guidechem.com]

- 6. Cas 61798-01-4,Benzenepropanamine, 4-amino- (9CI) | lookchem [lookchem.com]

A Technical Guide to the Strategic Role of the Boc Protecting Group in tert-Butyl (3-(4-aminophenyl)propyl)carbamate

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the precise control of reactive functional groups is paramount. Amines, being both nucleophilic and basic, often require temporary masking to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone of synthetic strategy due to its robustness under many conditions and its facile, selective removal under acidic protocols. This technical guide provides an in-depth analysis of the Boc group's pivotal role in the bifunctional building block, tert-butyl (3-(4-aminophenyl)propyl)carbamate. We will explore the principles of its chemoselective introduction, its mechanistic underpinnings, and its strategic application in multi-step synthesis, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile intermediate.

The Imperative for Amine Protection in Synthesis

The Challenge: The Dual Reactivity of Amines

Primary and secondary amines are foundational functional groups in a vast number of pharmaceuticals and bioactive molecules. However, their inherent nucleophilicity and basicity present significant challenges during synthesis.[1][2] Unprotected amines can engage in a variety of unintended reactions, including acylation, alkylation, or acting as a base, leading to low yields, complex product mixtures, and purification difficulties.

The Solution: The Concept of Protecting Groups

To circumvent this reactivity, chemists employ protecting groups—molecular "masks" that temporarily block a reactive site. An ideal protecting group strategy is defined by three core attributes:[3][4]

-

Ease of Introduction: The group is installed efficiently and in high yield.

-

Stability: It remains inert to a wide range of subsequent reaction conditions.

-

Ease of Removal: It can be cleaved selectively and cleanly under specific conditions that do not affect other functional groups.

The concept of orthogonality , where different protecting groups on the same molecule can be removed independently, is crucial for the synthesis of complex structures.[3][5][6]

The Boc Group: A Premier Tool for Amine Protection

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[7] It forms a carbamate linkage with the amine, effectively attenuating both its nucleophilicity and basicity. Its popularity stems from its exceptional stability towards bases, nucleophiles, and reductive conditions (like catalytic hydrogenation), coupled with its clean, predictable removal under acidic conditions.[8][9][10]

The Molecular Architecture of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

A Study in Differential Reactivity

The structure of tert-butyl (3-(4-aminophenyl)propyl)carbamate presents a classic case of planned chemoselectivity. It contains two primary amine groups with distinct electronic properties:

-

An Aliphatic Primary Amine: Located on the propyl chain, this amine is strongly basic and nucleophilic.

-

An Aromatic Primary Amine: Part of an aniline substructure, this amine's lone pair is delocalized into the phenyl ring, rendering it significantly less basic and nucleophilic than its aliphatic counterpart.

It is this intrinsic difference in reactivity that allows for the selective protection of the more nucleophilic aliphatic amine.

Synthesis Protocol: Chemoselective Mono-Boc Protection

The synthesis of the title compound is achieved by reacting 4-(3-aminopropyl)aniline with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O). The greater nucleophilicity of the aliphatic amine ensures it preferentially attacks the electrophilic carbonyl of the (Boc)₂O, leaving the aromatic amine untouched.

Experimental Protocol: Synthesis of tert-Butyl (3-(4-aminophenyl)propyl)carbamate

-

Dissolution: Dissolve 4-(3-aminopropyl)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure tert-butyl (3-(4-aminophenyl)propyl)carbamate.

The Boc Group: Mechanisms of Protection and Deprotection

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aliphatic amine attacks one of the carbonyl carbons of (Boc)₂O.[7][11] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This unstable species subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed ammonium salt to yield the final, neutral carbamate product.[12][13]

Caption: Mechanism of amine protection using (Boc)₂O.

Stability Profile: A Robust Protector

The resulting tert-butyl carbamate is exceptionally stable under a wide range of non-acidic conditions.[14] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon, and the electron-donating nature of the nitrogen, which reduces the electrophilicity of the carbonyl.[15] It is resistant to:

-

Strong bases (e.g., NaOH, LiOH)

-

Nucleophiles (e.g., organometallics, hydrides)

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

Mechanism of Acid-Catalyzed Deprotection

The removal of the Boc group is efficiently achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[12][14][16] The mechanism is a cornerstone of its utility:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by the acid.[14][17]

-

Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond, a process driven by the formation of a highly stable tertiary carbocation (t-butyl cation) and an unstable carbamic acid intermediate.[1][14]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[12][14] The evolution of CO₂ is a visual indicator that the reaction is proceeding.[1]

-

Final State: Under the acidic conditions, the liberated amine is protonated, forming an ammonium salt.[14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Synthetic Applications and Strategic Workflows

A Versatile Bifunctional Building Block

The true value of tert-butyl (3-(4-aminophenyl)propyl)carbamate lies in its role as a versatile synthetic intermediate.[18] The free aromatic amine serves as a reactive handle for a wide range of transformations, while the Boc-protected aliphatic amine remains inert. This allows for the sequential functionalization of the molecule. Common reactions at the aniline nitrogen include:

-

Amide bond formation (acylation)

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization followed by Sandmeyer reactions

-

Urea and thiourea formation

Workflow Example: Sequential Functionalization

This workflow demonstrates the strategic use of the title compound to synthesize a more complex molecule, where the two amine groups are functionalized differently.

Caption: Synthetic workflow using the title compound.

Mitigating Side Reactions: The Role of Scavengers

During acid-catalyzed deprotection, the generated t-butyl cation is a reactive electrophile. It can potentially alkylate nucleophilic sites on the substrate or product, particularly electron-rich aromatic rings or sulfur-containing functional groups.[19] To prevent these side reactions, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the reaction mixture to trap the cation.[16]

Quantitative Data and Standardized Protocols

Table: Common Conditions for Boc Deprotection

The choice of acid and solvent for Boc deprotection can be tailored to the substrate's stability and solubility.

| Acid Reagent | Common Solvent(s) | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, RT, 1-4h | Highly effective; TFA is volatile and corrosive.[7][20] |

| Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate, Dioxane | 1-4 M HCl, RT, 1-12h | Product is isolated as the HCl salt; common in pharma.[16][20] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 eq, RT, overnight | Milder Lewis acid condition, useful for some sensitive substrates.[20][21] |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile, DCM | 1.2-1.5 eq, RT | Useful when other methods are too harsh.[16][21] |

Detailed Experimental Protocol: Boc Deprotection

This protocol provides a standard method for removing the Boc group from tert-butyl (3-(4-aminophenyl)propyl)carbamate or its derivatives.

-

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Scavenger Addition (Optional): If the substrate contains sensitive functional groups, add a scavenger such as anisole (1-2 eq).

-

Acid Addition: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise. Caution: The reaction is exothermic and releases CO₂ gas; ensure adequate venting.[7][14]

-

Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-